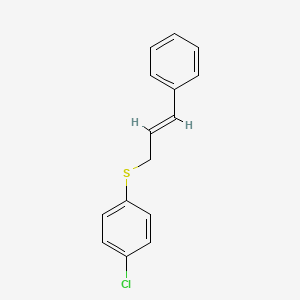

Cinnamyl(4-chlorophenyl) sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

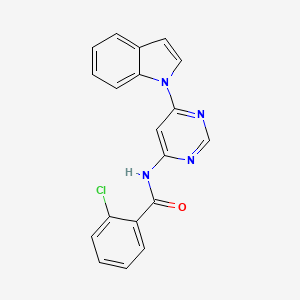

Cinnamyl(4-chlorophenyl) sulfide is a chemical compound with the molecular formula C15H13ClS. It is commonly found in the volatile oil of barks of species in the genus Cinnamomum spp .

Synthesis Analysis

Cinnamyl alcohol, a related compound, can be synthesized from cinnamic acid through a series of reactions . The process involves the reduction of cinnamyl-CoA ester to cinnamaldehyde by cinnamyl-CoA reductase. Cinnamaldehyde is then reversibly reduced by oxidation reactions in cinnamic alcohol and cinnamic acid by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase, respectively .Chemical Reactions Analysis

Alcohols, including cinnamyl alcohol, fragment in two characteristic ways in a mass spectrometer: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .Physical And Chemical Properties Analysis

Physical properties include characteristics that can be observed or measured without changing the identity of the substance, such as color, density, hardness, and melting and boiling points . The molecular weight of Cinnamyl(4-chlorophenyl) sulfide is 260.78.Applications De Recherche Scientifique

Pharmacological Studies

Cinnamyl(4-chlorophenyl) sulfide has shown potential in pharmacological research due to its structural similarity to other bioactive cinnamic derivatives. These compounds are known for their anti-inflammatory, antioxidant, and antimicrobial properties . Research into this specific sulfide could reveal new therapeutic applications, particularly in the development of drugs targeting inflammatory diseases and infections.

Catalysis and Organic Synthesis

This compound can be utilized in catalysis and organic synthesis. Its unique structure allows it to act as a catalyst in various chemical reactions, potentially improving the efficiency and selectivity of these processes . This application is particularly valuable in the pharmaceutical industry, where precise and efficient synthesis of complex molecules is crucial.

Material Science

In material science, Cinnamyl(4-chlorophenyl) sulfide can be explored for its potential to create new polymers or composite materials. Its chemical properties might contribute to the development of materials with enhanced durability, flexibility, or other desirable characteristics . This could have applications in industries ranging from construction to electronics.

Environmental Chemistry

The compound’s potential use in environmental chemistry includes its application in the degradation of pollutants. Its reactivity might be harnessed to break down harmful substances in the environment, contributing to cleaner water and soil . This aligns with ongoing efforts to develop sustainable and effective methods for pollution control.

Propriétés

IUPAC Name |

1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClS/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRBZQGNYRVPPI-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamyl(4-chlorophenyl) sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)

![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)

![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)

![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)

![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)

![N-(4-fluorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2533478.png)